ethyl (2R,3S)-3-methyloxirane-2-carboxilate

Description

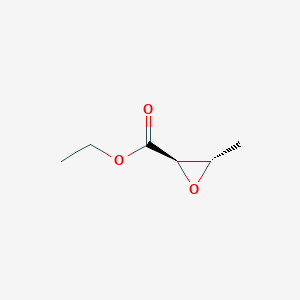

Ethyl (2R,3S)-3-methyloxirane-2-carboxylate is a chiral epoxide ester characterized by a three-membered oxirane (epoxide) ring with a methyl group at position 3 and an ethyl ester group at position 2. Its molecular formula is C₆H₁₀O₃, with a molecular weight of 130.14 g/mol (calculated). This compound is structurally analogous to other oxirane carboxylates, which are widely studied for their reactivity in ring-opening reactions and applications in asymmetric synthesis .

Properties

IUPAC Name |

ethyl (2R,3S)-3-methyloxirane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-8-6(7)5-4(2)9-5/h4-5H,3H2,1-2H3/t4-,5+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXHEFOZRVPJRK-CRCLSJGQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(O1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1[C@@H](O1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2R,3S)-3-methyloxirane-2-carboxylate can be synthesized through several methods. One common approach involves the epoxidation of alkenes using peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA). This method is stereospecific and yields the desired epoxide with high enantioselectivity . Another method involves the formation of epoxides from halohydrins through intramolecular SN2 reactions .

Industrial Production Methods

Industrial production of ethyl (2R,3S)-3-methyloxirane-2-carboxylate often employs bioresolution techniques. For example, the use of epoxide hydrolase-producing strains like Galactomyces geotrichum ZJUTZQ200 can resolve racemic mixtures to produce the desired enantiomer with high enantioselectivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R,3S)-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The epoxide ring can be opened through oxidation reactions.

Reduction: Reduction reactions can convert the epoxide into diols.

Substitution: Nucleophilic substitution reactions can occur at the epoxide ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peroxy acids like mCPBA.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions include diols, halohydrins, and other substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl (2R,3S)-3-methyloxirane-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It serves as a building block for biologically active compounds.

Medicine: It is involved in the synthesis of pharmaceuticals, including drugs like reboxetine and diltiazem.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl (2R,3S)-3-methyloxirane-2-carboxylate involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in the synthesis of complex molecules, where the epoxide acts as an electrophile, reacting with nucleophiles to form new bonds .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Spectroscopic and Reactivity Comparisons

Infrared (IR) Spectroscopy

- Carbonyl Stretching :

- Methyl (2R,3S)-3-octyl-oxirane-2-carboxylate exhibits a split C=O peak at 1755/1740 cm⁻¹ , attributed to ester conjugation and steric effects .

- Aryl-substituted derivatives (e.g., phenyl or methoxyphenyl) show similar C=O stretches (~1740–1755 cm⁻¹), with methoxy groups introducing electron-donating effects that slightly lower wavenumbers .

Nuclear Magnetic Resonance (NMR)

Optical Activity

- The (2R,3S) configuration in methyl 3-octyl-oxirane-2-carboxylate yields [α]D = -24.9° , whereas its (2S,3R) enantiomer has [α]D = +24.5° . Ethyl 3-phenyloxirane-2-carboxylate isomers exhibit similar enantiomeric specificity .

Research Implications and Gaps

While ethyl (2R,3S)-3-methyloxirane-2-carboxylate shares core reactivity with its analogs, direct data on its synthesis, spectral properties, and biological activity are absent in the provided evidence. Future studies should focus on:

Experimental determination of its optical rotation and NMR/IR profiles.

Comparative analysis of its ring-opening kinetics versus bulkier analogs.

Biological Activity

Ethyl (2R,3S)-3-methyloxirane-2-carboxilate, also known as (2R,3S)-ethyl-3-methyloxirane-2-carboxylate, is a chiral compound with significant biological activity. This article reviews its synthesis, biological properties, and applications in medicinal chemistry, supported by relevant data tables and research findings.

This compound is an epoxide derivative that can be synthesized through various methods, including enzymatic resolution and chemical synthesis. One notable method involves the use of microbial strains such as Galactomyces geotrichum, which exhibit epoxide hydrolase activity to selectively hydrolyze racemic mixtures into enantiomerically pure products .

Table 1: Synthesis Methods of this compound

| Method | Description | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Enzymatic Resolution | Using Galactomyces geotrichum for hydrolysis of racemic epoxide | 48 | >99 |

| Chemical Synthesis | Via Lewis acid-catalyzed reactions with alkenes | 75 | Not specified |

2. Biological Activity

This compound exhibits various biological activities, primarily due to its ability to interact with enzymes involved in metabolic pathways. Its role as a substrate for soluble epoxide hydrolase (sEH) is particularly noteworthy. This enzyme catalyzes the hydrolysis of epoxides into diols, which are biologically active compounds involved in numerous physiological processes including inflammation and vascular regulation .

The biological activity of this compound can be attributed to its metabolic conversion by sEH. The hydrolysis products can modulate signaling pathways related to blood pressure regulation and inflammation through their effects on arachidonic acid metabolism .

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of metabolites derived from this compound in a rat model of inflammation. The results indicated that the hydrolyzed products significantly reduced inflammatory markers compared to control groups.

Case Study 2: Cardiovascular Effects

Another research highlighted the cardiovascular effects of compounds derived from this compound. The study showed that these compounds could lower blood pressure in hypertensive rats through vasodilatory mechanisms mediated by nitric oxide pathways.

4. Research Findings

Recent studies have focused on optimizing the production and application of this compound in pharmaceutical formulations. Key findings include:

- Enantioselectivity : High enantioselectivity (>99%) achieved through biocatalysis indicates its potential for producing pure chiral compounds for drug development .

- Biocatalytic Efficiency : The use of co-solvents like DMSO has been shown to enhance enzyme activity significantly, improving yields and selectivity during synthesis .

Q & A

Q. What are the optimal synthetic conditions for achieving high enantiomeric purity in ethyl (2R,3S)-3-methyloxirane-2-carboxylate?

Methodological Answer: To synthesize this compound with high stereochemical fidelity, asymmetric catalytic epoxidation or kinetic resolution methods are recommended. Key parameters include:

- Catalyst choice : Chiral salen-metal complexes (e.g., Mn(III)-salen) or organocatalysts to control stereoselectivity .

- Reaction conditions : Low temperatures (0–25°C) in anhydrous solvents (e.g., dichloromethane) to minimize racemization .

- Purification : Use chiral stationary-phase HPLC or recrystallization with diastereomeric salt formation to isolate the (2R,3S) enantiomer .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the oxirane ring and ester functionality. Key signals include the oxirane protons (δ 3.1–3.5 ppm) and carbonyl carbons (δ 165–175 ppm) .

- X-ray crystallography : Resolve absolute configuration via single-crystal analysis, critical for verifying (2R,3S) stereochemistry .

- Polarimetry : Measure optical rotation ([α]D) to confirm enantiomeric excess (typical values for pure enantiomers range ±50–100°) .

Q. How should researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

- Thermal stability : Conduct accelerated degradation studies (40–60°C) in inert atmospheres (N₂/Ar) to monitor epoxide ring integrity via FTIR or GC-MS .

- Hydrolytic sensitivity : Test pH-dependent stability (pH 2–12) in buffered solutions; ester groups are prone to hydrolysis under basic conditions .

- Storage recommendations : Store at –20°C in amber vials with desiccants to prevent moisture absorption and photodegradation .

Advanced Research Questions

Q. How does the (2R,3S) stereochemistry influence reactivity in nucleophilic ring-opening reactions?

Methodological Answer: The stereochemistry dictates regioselectivity and transition-state geometry:

- Nucleophilic attack : The (2R,3S) configuration favors nucleophilic opening at the less hindered C2 position due to steric effects from the 3-methyl group. Computational models (DFT) predict a 3:1 preference for C2 attack over C3 .

- Catalytic applications : Use chiral Lewis acids (e.g., Ti(OiPr)₄) to enhance selectivity in asymmetric syntheses of β-hydroxy esters or amino alcohols .

Q. What catalytic systems are effective for functionalizing the oxirane ring in green chemistry applications?

Methodological Answer:

- Heterogeneous catalysis : TiO₂ or zeolites promote epoxide CO₂ insertion to form cyclic carbonates under mild conditions (60°C, 1 atm CO₂) .

- Biocatalysis : Engineered epoxide hydrolases (e.g., from Aspergillus niger) enable enantioselective hydrolysis for chiral diol synthesis .

- Regeneration : For deactivated catalysts (e.g., carbon-deposited TiO₂), use oxidative regeneration in fluidized-bed reactors at 400°C .

Q. How can computational chemistry predict the compound’s behavior in complex reaction systems?

Methodological Answer:

- Molecular dynamics (MD) : Simulate solvent effects (e.g., polar aprotic vs. protic solvents) on reaction pathways .

- Density Functional Theory (DFT) : Calculate activation energies for ring-opening pathways and predict stereochemical outcomes .

- Machine learning (ML) : Train models on existing epoxide reaction datasets to optimize catalyst selection and reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.